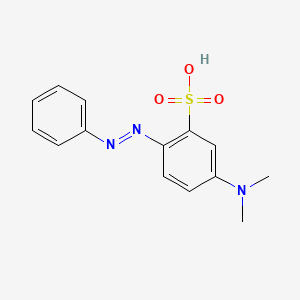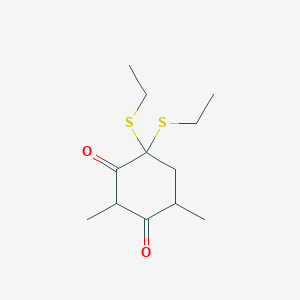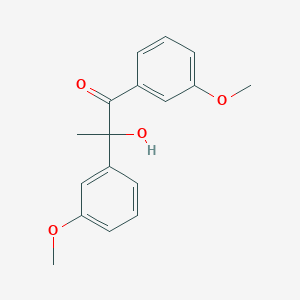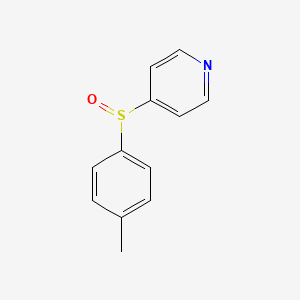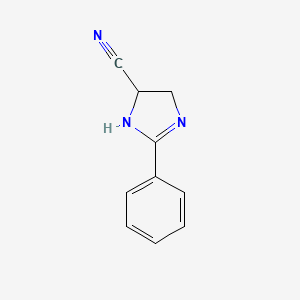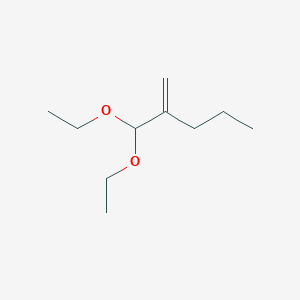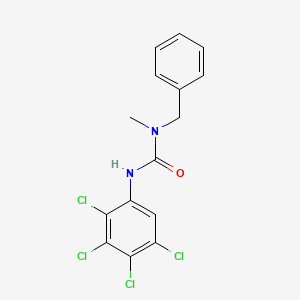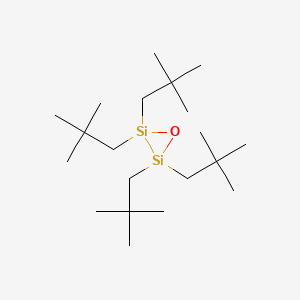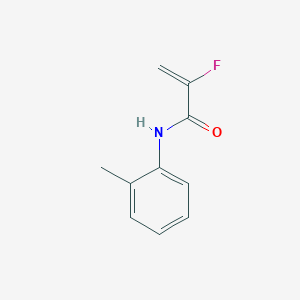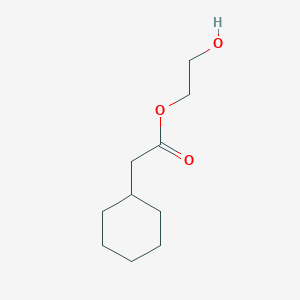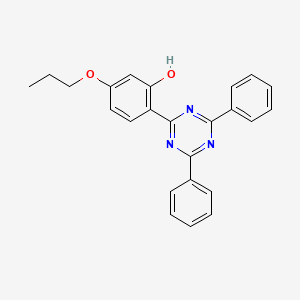
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with phenyl groups and a propoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride or chloroform, and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the phenyl groups.
Substitution: The phenyl groups and the propoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound has similar structural features but with different substituents, affecting its reactivity and applications.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another related compound with a carbazole group, used in different research and industrial contexts.
Uniqueness
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one stands out due to its specific combination of functional groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets .
Propriétés
Numéro CAS |
118823-17-9 |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-propoxyphenol |
InChI |
InChI=1S/C24H21N3O2/c1-2-15-29-19-13-14-20(21(28)16-19)24-26-22(17-9-5-3-6-10-17)25-23(27-24)18-11-7-4-8-12-18/h3-14,16,28H,2,15H2,1H3 |
Clé InChI |
DSBLSFKNWFKZON-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
